

# Spectroscopic data for "3,5-Dichlorophenyl thioethanol" (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: *3,5-Dichlorophenyl thioethanol*

Cat. No.: B021172

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## Spectroscopic Profile of 3,5-Dichlorophenyl Thioethanol: A Technical Guide

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This technical guide provides a detailed overview of the predicted spectroscopic data for **3,5-Dichlorophenyl thioethanol**, a compound of interest for researchers, scientists, and professionals in drug development. Due to the absence of publicly available experimental spectra, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such data.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic characteristics of **3,5-Dichlorophenyl thioethanol** based on its chemical structure and established principles of spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted  $^1\text{H}$  NMR Data (Solvent:  $\text{CDCl}_3$ , Reference: TMS at 0.00 ppm)

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~7.2-7.3	Doublet (d)	2H	H-2, H-6 (Aromatic)
~7.1	Triplet (t)	1H	H-4 (Aromatic)
~3.8	Triplet (t)	2H	-S-CH <sub>2</sub> -CH <sub>2</sub> -OH
~2.9	Triplet (t)	2H	-S-CH <sub>2</sub> -CH <sub>2</sub> -OH
~2.0	Singlet (s)	1H	-OH

Predicted <sup>13</sup>C NMR Data (Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm)[1][2]

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~140	C-1 (Aromatic, C-S)
~135	C-3, C-5 (Aromatic, C-Cl)
~128	C-4 (Aromatic, C-H)
~126	C-2, C-6 (Aromatic, C-H)
~60	-CH <sub>2</sub> -OH
~38	-S-CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands[3][4][5][6]

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Vibration
3550 - 3200	Strong, Broad	O-H Stretch (Alcohol)
3100 - 3000	Medium	Aromatic C-H Stretch
2960 - 2850	Medium	Aliphatic C-H Stretch
1580 - 1450	Medium to Strong	Aromatic C=C Bending
1260 - 1000	Strong	C-O Stretch (Alcohol)
850 - 750	Strong	C-Cl Stretch
700 - 600	Medium	C-S Stretch

## Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization - EI)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

m/z	Proposed Fragment
222/224/226	[M] <sup>+</sup> (Molecular Ion)
177/179/181	[M - CH <sub>2</sub> CH <sub>2</sub> OH] <sup>+</sup>
143/145	[M - SCH <sub>2</sub> CH <sub>2</sub> OH] <sup>+</sup>
61	[CH <sub>2</sub> CH <sub>2</sub> OH] <sup>+</sup>
45	[CH <sub>2</sub> OH] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like **3,5-Dichlorophenyl thioethanol**.

## NMR Spectroscopy Sample Preparation[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) [\[16\]](#)

- Sample Weighing: Accurately weigh 5-10 mg of the solid sample for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR.
- Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry vial.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
- Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to calibrate the chemical shifts to 0.00 ppm.
- Data Acquisition: The sample is then placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard pulse programs are used to acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

## Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy[17][18][19][20][21]

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be collected.
- Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. For solid samples, apply pressure using a built-in press to ensure good contact between the sample and the crystal.
- Data Collection: The infrared spectrum is then recorded by co-adding multiple scans to improve the signal-to-noise ratio.
- Cleaning: After analysis, the crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

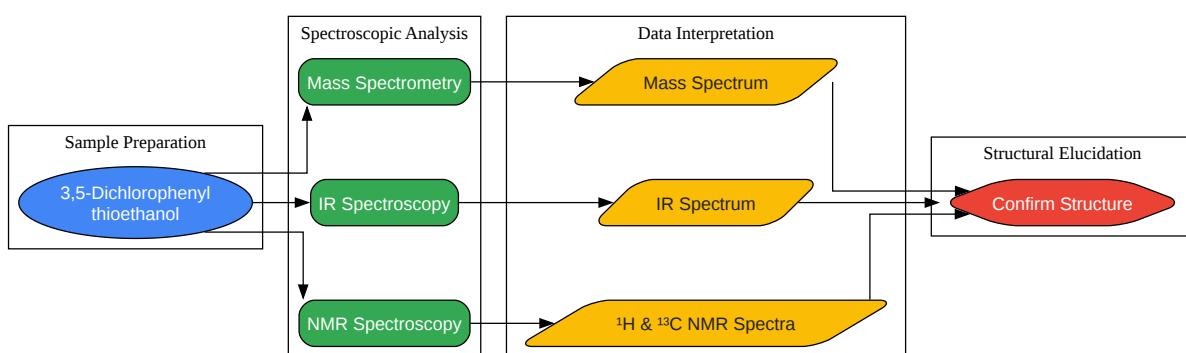
## Gas Chromatography-Mass Spectrometry (GC-MS) Analysis[22][23][24][25][26]

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[12]

- Injection: Inject a small volume (typically 1  $\mu$ L) of the solution into the GC injection port.
- Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column is heated using a temperature program to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.
- Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source (commonly using electron ionization), the molecules are fragmented into characteristic ions. These ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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